N,N,4,4-tetramethylpyrrolidin-3-amine
Description
N,N,4,4-Tetramethylpyrrolidin-3-amine is a tertiary amine with a pyrrolidine backbone substituted by four methyl groups: two at the nitrogen atoms (N,N-dimethyl) and two at the 4-positions of the pyrrolidine ring. This structural arrangement confers significant steric hindrance and lipophilicity, making it valuable in pharmaceutical synthesis, catalysis, and materials science. Its compact, rigid structure enhances stability in reactive environments, while the electron-donating methyl groups increase basicity compared to unsubstituted pyrrolidine derivatives.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N,4,4-tetramethylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-8(2)6-9-5-7(8)10(3)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
QUNVMLUFUVTPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1N(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares N,N,4,4-tetramethylpyrrolidin-3-amine with structurally related pyrrolidine and pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Differences
a. (S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride (CAS: 1289585-18-7)
- Substituents : A 4-methylbenzyl group is attached to the pyrrolidine nitrogen, along with a hydrochloride salt.
- Key Properties : The benzyl group enhances aromatic interactions and membrane permeability, while the hydrochloride salt improves aqueous solubility.
- Applications : Used as a chiral intermediate in pharmaceutical synthesis due to its stereochemical purity and modular reactivity .
b. 3-Nitro-N-{[3-(Trifluoromethyl)phenyl]methyl}pyridin-4-amine
- Substituents : A nitro group (electron-withdrawing) at the 3-position and a trifluoromethylphenyl group at the N-position.
- Key Properties : The nitro and trifluoromethyl groups decrease basicity and enhance thermal/oxidative stability.
- Applications : Likely used in agrochemicals or fluorinated materials due to its resistance to degradation .
- Contrast with Target Compound : The pyridine core and electron-withdrawing substituents result in lower basicity and altered reactivity compared to the methyl-rich pyrrolidine derivative.
Research Findings
- Steric Effects : this compound exhibits greater steric shielding than benzyl or trifluoromethyl-substituted analogs, making it less prone to nucleophilic attack but more effective in asymmetric catalysis .
- Solubility: The hydrochloride salt of (S)-N-(4-methylbenzyl)pyrrolidin-3-amine shows superior water solubility compared to the non-ionic, methyl-rich target compound, which is more soluble in organic solvents .
- Electron Effects : The nitro and trifluoromethyl groups in 3-nitro-N-{[3-(TFM)phenyl]methyl}pyridin-4-amine significantly reduce basicity, limiting its utility in base-driven reactions but enhancing stability in acidic environments .
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